N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide
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Overview
Description
N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 g/mol . This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide typically involves the reaction of 4-(2-aminopropan-2-yl)aniline with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-aminopropan-2-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
N-[4-(2-aminopropan-2-yl)phenyl]acetamide 3D-SFA14051: Another derivative with slight structural modifications.
Uniqueness
N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide is unique due to its methanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable reagent in various chemical reactions and a potential therapeutic agent .
Properties
Molecular Formula |
C10H16N2O2S |
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Molecular Weight |
228.31 g/mol |
IUPAC Name |
N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,11)8-4-6-9(7-5-8)12-15(3,13)14/h4-7,12H,11H2,1-3H3 |
InChI Key |
QIKCKRHKZVRSQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)NS(=O)(=O)C)N |
Origin of Product |
United States |
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